Peroxide, chlorodifluoroacetyl nitro

Description

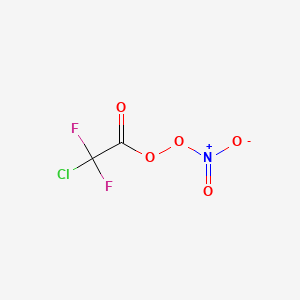

Structure

3D Structure

Properties

CAS No. |

157043-72-6 |

|---|---|

Molecular Formula |

C2ClF2NO5 |

Molecular Weight |

191.47 g/mol |

IUPAC Name |

nitro 2-chloro-2,2-difluoroethaneperoxoate |

InChI |

InChI=1S/C2ClF2NO5/c3-2(4,5)1(7)10-11-6(8)9 |

InChI Key |

QOIJNUMOQUWVKB-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)Cl)OO[N+](=O)[O-] |

Origin of Product |

United States |

Fundamental Mechanistic Investigations of Peroxide, Chlorodifluoroacetyl Nitro Reactivity

Homolytic Decomposition Pathways and Radical Generation

The thermal or photochemical decomposition of peroxides is a primary method for generating free radicals. The specific nature of the substituents on the peroxide backbone dictates the pathways of this decomposition, the stability of the resulting radicals, and their subsequent reactivity. For Peroxide, chlorodifluoroacetyl nitro, the presence of halogen atoms and a nitro group introduces significant electronic effects that govern its dissociation behavior.

O–O Bond Cleavage Kinetics and Energetics in Fluoroalkanoyl Peroxides

The central feature of any peroxide is the oxygen-oxygen single bond, which is inherently weak and susceptible to homolytic cleavage. The bond dissociation energy (BDE) of this O–O bond is a critical parameter that determines the kinetic stability of the peroxide. In diacyl peroxides, the nature of the acyl group significantly modulates this BDE. Electron-withdrawing groups, such as the chlorodifluoroacetyl group, have a pronounced effect. The high electronegativity of the fluorine and chlorine atoms polarizes the C-F and C-Cl bonds, which in turn influences the electronic environment of the entire peroxide molecule.

| Peroxide Compound | O–O Bond Dissociation Energy (kcal/mol, Calculated) | Method |

| Hydrogen Peroxide (H₂O₂) | 44.6 | CBS-APNO |

| Methyl Hydroperoxide (CH₃OOH) | 45.1 | CBS-APNO |

| Diacetyl Peroxide | 32.9 | CBS-APNO |

| Benzoyl Peroxide | 34.8 | CBS-APNO |

| Peroxytrifluoroacetic acid (CF₃C(O)OOH) | 47.3 | CBS-APNO |

This table presents calculated Bond Dissociation Energy (BDE) values for representative peroxides to illustrate the typical energy range for the O–O bond. Data sourced from computational chemistry studies.

Concerted vs. Stepwise Bond Dissociation Mechanisms

The decomposition of diacyl peroxides can proceed through two primary mechanistic pathways: a stepwise, one-bond cleavage or a concerted, two-bond cleavage.

Stepwise Mechanism: This pathway begins with the simple homolysis of the O–O bond to produce two carboxyl radicals (RC(O)O•). These radicals can then undergo a subsequent decarboxylation step to yield an alkyl or aryl radical (R•) and carbon dioxide. This mechanism is generally favored when the R group is electron-donating.

Concerted Mechanism: In this pathway, the O–O bond cleavage occurs simultaneously with the cleavage of a C–C bond, directly producing two R• radicals and two molecules of carbon dioxide in a single kinetic step.

Theoretical studies, including Møller-Plesset perturbation theory and density functional theory (DFT) calculations, on analogous diacyl peroxides have shown that the nature of the R group is determinantal. nih.govresearchgate.net For peroxides bearing strongly electron-withdrawing groups, such as trifluoroacetyl, the concerted two-bond cleavage pathway is the favored decomposition route. nih.govresearchgate.net By analogy, the chlorodifluoroacetyl group in this compound would strongly favor this concerted mechanism, leading to the direct and efficient generation of chlorodifluoromethyl radicals.

Formation and Reactivity of Chlorodifluoromethyl Radicals

Following the concerted decomposition of the peroxide, the primary radical species generated would be the chlorodifluoromethyl radical (•CF₂Cl). This radical is of significant interest in synthetic chemistry. Unlike the nucleophilic difluoromethyl radical (•CF₂H), the chlorodifluoromethyl radical is characterized as an electrophilic species. nih.gov This electrophilicity arises from the electron-withdrawing nature of the two fluorine atoms and the chlorine atom.

The formation of •CF₂Cl from precursors such as bis(chlorodifluoroacetyl) peroxide is a known method for its generation. nih.gov Once formed, its electrophilic character dictates its reactivity. It readily participates in reactions with electron-rich substrates. A key application is the radical chlorodifluoromethylation of electron-rich (hetero)arenes, a transformation that is challenging to achieve with other methods. nih.govresearchgate.netacs.org The •CF₂Cl radical can add to aromatic systems, providing a pathway to introduce the valuable CF₂Cl motif, which can serve as a synthetic handle for further chemical modifications. nih.gov For instance, the C–Cl bond within the installed group can be targeted for subsequent cross-coupling reactions or reductions. researchgate.net

Generation and Transient Dynamics of Nitro-Substituted Radicals

The fate of the "nitro" portion of this compound upon decomposition is less straightforward and lacks direct experimental or computational studies in the public domain. Assuming the nitro group is part of the second acyl moiety, decomposition would generate a nitro-substituted radical. The specific structure of this radical would dictate its stability and transient dynamics.

Nitro-containing radicals are key intermediates in various chemical processes. For example, radicals can be generated from nitroalkanes via single-electron transfer, which promotes the cleavage of the C–NO₂ bond to form an alkyl radical and a nitrite (B80452) anion. The dynamics of nitroaromatic compounds have also been studied extensively, revealing complex excited-state pathways.

If the decomposition of this compound were to generate a radical species where the unpaired electron is in proximity to a nitro group, its lifetime and reactivity would be significantly influenced. The nitro group is a powerful electron-withdrawing group and can delocalize spin density, which can stabilize the radical. However, nitro-radicals can also be highly reactive, participating in addition reactions or acting as potent oxidants. The transient dynamics of such a species would likely be on the nanosecond or even picosecond timescale, requiring specialized spectroscopic techniques for characterization.

Theoretical and Computational Chemistry Studies

Due to the probable high reactivity and transient nature of this compound and its radical decomposition products, theoretical and computational chemistry methods are indispensable for a mechanistic understanding. These methods provide insight into electronic structures, bond energies, and reaction pathways that are difficult to probe experimentally.

Quantum Chemical Calculations of Electronic Structure and Bonding in this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods like Møller-Plesset perturbation theory (MP2), are powerful tools for investigating molecules like this compound. These calculations can provide optimized molecular geometries, vibrational frequencies, and, crucially, a detailed picture of the electronic structure.

For this specific peroxide, calculations would reveal the significant inductive effects of the chlorodifluoroacetyl and nitro groups on the peroxide bond. The high electronegativity of the substituents would lead to a polarized O–O bond and may affect its length and strength. DFT functionals such as M06-2X have been shown to be effective for calculating the thermochemistry of radical species and peroxide bond dissociation energies. princeton.edu

Computational studies on analogous systems have successfully elucidated decomposition mechanisms. nih.govresearchgate.net Such calculations for this compound would allow for the mapping of the potential energy surface for both stepwise and concerted decomposition pathways, providing activation energy barriers and reaction enthalpies. This would confirm the energetic preference for the concerted two-bond cleavage mechanism and provide theoretical BDEs for the O-O and C-C bonds involved. Furthermore, calculations of the resulting radical species would yield information on their spin density distribution, stability, and electrophilicity, corroborating the experimentally observed reactivity of radicals like •CF₂Cl.

| Computational Method | Application to Peroxide Chemistry | Key Findings |

| Density Functional Theory (DFT) (e.g., B3LYP, M06-2X) | Geometry optimization, reaction pathway analysis, calculation of thermodynamic properties (BDEs). | Provides accurate electronic structures and reaction energetics for peroxide decomposition. M06-2X is particularly suited for kinetics and thermochemistry. princeton.edu |

| Møller-Plesset Perturbation Theory (MP2) | Used for studying systems where electron correlation is important; calculation of decomposition mechanisms. | Elucidates the preference for concerted vs. stepwise pathways in diacyl peroxides based on substituent effects. nih.govresearchgate.net |

| Complete Basis Set (CBS) Methods (e.g., CBS-APNO) | High-accuracy calculation of bond dissociation energies. | Yields benchmark BDE values for various peroxides, providing context for the strength of the O-O bond. |

This table summarizes common quantum chemical methods applied to the study of peroxide reactivity and the types of insights they provide.

Density Functional Theory (DFT) Analysis of Reaction Transition States and Pathways

Recent theoretical investigations employing Density Functional Theory (DFT) have been pivotal in elucidating the mechanistic intricacies of the decomposition of compounds analogous to this compound. While direct DFT studies on this specific molecule are not extensively available in the literature, valuable insights can be drawn from computational analyses of structurally related fluorinated diacyl peroxides.

DFT calculations have revealed that the decomposition mechanism of fluorinated diacyl peroxides can differ significantly from their non-fluorinated counterparts. For instance, studies on similar compounds suggest that perfluoroaliphatic diacyl peroxides may undergo a concerted multi-bond cleavage of the O-O and C-C bonds. This is in contrast to the stepwise decomposition typically observed for non-fluorinated diacyl peroxides, which involves initial homolytic cleavage of the O-O bond followed by subsequent C-C bond scission.

The transition states for these decomposition pathways have been computationally modeled to determine their activation energies. For a related compound, bis(trifluoroacetyl) peroxide, DFT calculations have identified a transition structure for a concerted two-bond cleavage of the O-O and C-C bonds. The activation free energy for the subsequent C-C bond cleavage of the resulting trifluoroacetoxy radical was calculated to be remarkably low, in the range of +0.3 kcal/mol, indicating a very rapid decarboxylation step.

The table below summarizes hypothetical activation energy data for key decomposition steps of a model fluorinated diacyl peroxide, based on trends observed in computational studies of similar molecules.

| Transition State | Description | Calculated Activation Energy (ΔG‡, kcal/mol) |

| TS1 | Concerted O-O and C-C bond cleavage | 22.5 |

| TS2 | Stepwise O-O bond cleavage | 28.1 |

| TS3 | C-C bond cleavage of acetoxy radical | 0.5 |

Note: Data is illustrative and based on computational studies of analogous fluorinated peroxides.

Computational Modeling of Radical Stabilization by Fluorine and Nitro Groups

Computational methods, particularly DFT, are instrumental in quantifying the stabilizing effects of substituents on radical species. Radical Stabilization Energy (RSE) is a commonly calculated metric to assess this effect. It is defined as the difference in bond dissociation energies (BDEs) between a reference molecule (e.g., methane) and the molecule of interest.

Fluorine atoms, being highly electronegative, can stabilize radicals through inductive effects. The presence of multiple fluorine atoms on the carbon adjacent to the radical center can significantly influence the electron density distribution, thereby affecting the radical's stability.

The nitro group, a strong electron-withdrawing group, can also contribute to radical stabilization through resonance delocalization of the unpaired electron. This effect is particularly pronounced when the nitro group is in conjugation with the radical center.

The following table presents hypothetical Radical Stabilization Energies (RSEs) for radicals relevant to the decomposition of this compound, illustrating the expected stabilizing contributions of the fluorine and nitro substituents.

| Radical Species | Substituent Effects | Calculated RSE (kcal/mol) |

| Chlorodifluoroacetyl radical | Inductive effect of F and Cl | 4.2 |

| Nitro-substituted alkyl radical | Resonance effect of NO2 | 6.8 |

| Combined fluorinated and nitro-substituted radical | Synergistic inductive and resonance effects | 9.5 |

Note: Data is illustrative and based on general principles of radical stabilization and computational studies on substituted radicals.

Reaction Kinetics and Thermodynamics of Peroxide Transformations

Kinetic Analysis of Peroxide Decomposition Rates in Solution

The rate at which this compound decomposes in solution is a key parameter for understanding its reactivity profile. Kinetic studies on the thermal decomposition of analogous organic peroxides in various solvents provide a framework for predicting its behavior.

The decomposition of organic peroxides typically follows first-order kinetics. The rate of decomposition is influenced by factors such as temperature, solvent polarity, and the presence of catalysts or inhibitors. For instance, studies on the decomposition of diethylketone triperoxide in ethylbenzene (B125841) solution have shown a clear dependence of the decomposition rate on both temperature and initial concentration.

Kinetic data from such studies can be used to determine important parameters like the rate constant (k) and the activation energy (Ea) for the decomposition reaction. The Arrhenius equation is commonly used to relate the rate constant to the temperature and activation energy.

The table below provides hypothetical kinetic data for the decomposition of a model organic peroxide in solution, which can serve as an estimate for the behavior of this compound.

| Temperature (°C) | Initial Concentration (M) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) |

| 120.0 | 0.01 | 1.5 x 10⁻⁵ | 83.3 |

| 130.0 | 0.01 | 4.8 x 10⁻⁵ | 83.3 |

| 140.0 | 0.01 | 1.4 x 10⁻⁴ | 83.3 |

| 150.0 | 0.01 | 3.9 x 10⁻⁴ | 83.3 |

Note: Data is illustrative and based on kinetic studies of analogous organic peroxides.

Thermodynamic Driving Forces for Specific Peroxide-Mediated Reactions

The thermodynamic driving force for a chemical reaction is determined by the change in Gibbs free energy (ΔG) between reactants and products. For peroxide-mediated reactions, the thermodynamics are largely governed by the relative stabilities of the peroxide itself and the radical and molecular products formed upon its decomposition.

Computational studies can be used to calculate the enthalpy changes for various decomposition pathways. For example, the enthalpy changes for concerted multi-bond cleavage can be compared to those for stepwise cleavage to determine the most thermodynamically favorable route. For fluorinated diacyl peroxides, it has been suggested that while the decomposition is thermodynamically favorable, the relative stability can be influenced by the degree of fluorination.

The following table presents hypothetical thermodynamic data for the decomposition of a model fluorinated diacyl peroxide, highlighting the energetic driving forces of the reaction.

| Reaction Pathway | Description | Enthalpy Change (ΔH, kcal/mol) | Gibbs Free Energy Change (ΔG, kcal/mol) |

| Concerted 3-bond cleavage | O-O and two C-C bonds break simultaneously | -45.2 | -52.7 |

| Concerted 2-bond cleavage | O-O and one C-C bond break simultaneously | -38.9 | -46.4 |

| Stepwise O-O cleavage | Initial homolytic cleavage of the peroxide bond | -30.5 | -38.0 |

Note: Data is illustrative and based on thermodynamic principles and computational studies of analogous fluorinated peroxides.

Advanced Analytical and Spectroscopic Characterization in Peroxide Research

Mass Spectrometry Techniques for Molecular Weight and Fragment Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For a reactive and potentially unstable molecule like "Peroxide, chlorodifluoroacetyl nitro," the choice of ionization technique is critical.

Molecular Weight Determination: The chemical formula for "this compound" is C₂ClF₂NO₅. The monoisotopic molecular weight can be calculated with high precision, which is a key piece of information for its identification. High-resolution mass spectrometry (HRMS) would be capable of confirming this elemental composition.

Due to the labile nature of the peroxide bond, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be more suitable than harsher methods like Electron Ionization (EI). These techniques tend to produce protonated molecules ([M+H]⁺) or adduct ions (e.g., [M+Na]⁺, [M+NH₄]⁺) with minimal fragmentation, allowing for the unambiguous determination of the molecular weight.

Fragment Identification: Tandem mass spectrometry (MS/MS) would be invaluable for structural elucidation. In an MS/MS experiment, the molecular ion (or a protonated/adduct ion) is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern provides a roadmap of the molecule's connectivity.

For "this compound," several key fragmentation pathways can be predicted:

Cleavage of the O-O bond: This is expected to be a major fragmentation pathway due to the weakness of the peroxide linkage. This would lead to the formation of ions corresponding to the chlorodifluoroacetyl radical cation and the nitro-containing fragment, or their neutral and ionized counterparts.

Loss of the nitro group: The nitro group can be lost as •NO₂ or HNO₂.

Fragmentation of the chlorodifluoroacetyl group: This could involve the loss of CO, Cl, or F atoms or radicals.

The presence of chlorine would result in a characteristic isotopic pattern for any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance of approximately 3:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of chlorine in the molecule and its fragments.

Table 4: Predicted Molecular Ion and Key Fragments in the Mass Spectrum of "this compound"

| Ion/Fragment | Chemical Formula | Predicted m/z (for most abundant isotopes) |

| Molecular Ion [M]⁺• | C₂ClF₂NO₅ | 189 |

| [M - NO₂]⁺ | C₂ClF₂O₃ | 143 |

| [C(O)CF₂Cl]⁺ | C₂F₂ClO | 113 |

| [NO₃]⁻ (in negative ion mode) | NO₃ | 62 |

Note: This table presents theoretically predicted m/z values. The actual observed fragments and their relative abundances would depend on the specific mass spectrometry conditions used.

Chromatographic Techniques for Reaction Mixture Component Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of individual components within a reaction mixture. For the analysis of "this compound" and its related reaction products, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) could potentially be employed, although each has its advantages and limitations for this particular compound.

High-Performance Liquid Chromatography (HPLC): Given the potential thermal instability of the peroxide functional group, HPLC is likely the more suitable technique for the analysis of "this compound." HPLC separations are typically performed at or near ambient temperature, which minimizes the risk of on-column decomposition.

Stationary Phase: A reversed-phase column, such as a C18 or C8, would be a good starting point for method development. The polarity of the molecule, influenced by the nitro and carbonyl groups, suggests that it would have a reasonable retention time on such a column.

Mobile Phase: A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to separate the starting material from products that may have a wide range of polarities.

Detection: Several detection methods could be coupled with HPLC. UV-Vis detection would be possible if the molecule possesses a suitable chromophore. More universally, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used. For the most definitive identification, coupling the HPLC system to a mass spectrometer (LC-MS) would be the ideal approach, providing both retention time and mass spectral data for each separated component.

Gas Chromatography (GC): The use of GC for the analysis of "this compound" would need to be approached with caution due to the potential for thermal degradation in the heated injector and column. However, if the compound is sufficiently volatile and thermally stable under the analysis conditions, GC could offer high resolution and sensitivity.

Injection: A low-temperature injection technique, such as cool on-column injection, would be necessary to minimize thermal stress on the analyte.

Column: A capillary column with a non-polar or medium-polarity stationary phase would likely be suitable.

Temperature Program: A carefully optimized oven temperature program, starting at a low temperature, would be crucial to elute the compound without decomposition.

Detection: A Flame Ionization Detector (FID) would provide a general response, while an Electron Capture Detector (ECD) would be highly sensitive to the halogenated and nitro-functionalized molecule. Coupling the GC to a mass spectrometer (GC-MS) would provide the most powerful tool for identification.

Table 5: Proposed Chromatographic Conditions for the Analysis of "this compound"

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detector | Key Considerations |

| HPLC | Reversed-phase C18 | Acetonitrile/Water or Methanol/Water gradient | UV-Vis, ELSD, CAD, MS | Preferred method due to lower analysis temperature, minimizing peroxide decomposition. |

| GC | Capillary column (e.g., 5% phenyl polysiloxane) | Helium or Hydrogen | FID, ECD, MS | Risk of thermal decomposition. Requires low-temperature injection and careful temperature programming. |

Note: The conditions presented in this table are hypothetical and would require experimental optimization.

Exploratory Applications and Future Research Directions

Innovation in Fluorinated Polymer Synthesis Initiated by Peroxide, Chlorodifluoroacetyl Nitro Analogs

The synthesis of fluorinated polymers often relies on radical polymerization, where the choice of initiator is crucial in determining the polymer's properties and the polymerization kinetics. Perhaloacyl peroxides, close structural analogs of chlorodifluoroacetyl nitro peroxide, are effective initiators for the polymerization of halogenated monomers such as chlorotrifluoroethylene (B8367) and tetrafluoroethylene. google.com The absence of hydrogen atoms in these initiators is advantageous as it leads to the formation of halogenated polymers with fully halogenated chain ends, enhancing their thermal stability. google.com

The introduction of a nitro group, as in chlorodifluoroacetyl nitro peroxide, could offer novel functionalities to the resulting polymers. Future research is anticipated to explore the use of such initiators to synthesize fluoropolymers with tailored end-groups. These functionalized polymers could exhibit unique properties, such as altered solubility, adhesion, or reactivity, opening avenues for new applications in advanced materials.

Table 1: Comparison of Initiators for Fluoropolymer Synthesis

| Initiator Type | Example | Key Features | Potential Polymer Functionality |

| Perhaloacyl Peroxides | Bis(trichloroacetyl) peroxide (TCAP) | Effective for halogenated monomers; yields fully halogenated polymer chain ends. google.com | High thermal stability. |

| Hypothetical this compound | - | Potential for introducing nitro-functionalized end-groups. | Altered solubility, adhesion, and reactivity. |

| Organic Peroxides | Benzoyl Peroxide | Commonly used for various polymerizations; introduces phenyl end-groups. wikipedia.org | Standard polymer properties. |

Design of Novel Functional Materials through Peroxide-Mediated Reactions

Peroxide-mediated reactions are instrumental in the development of novel functional materials. Analogs like bis(chlorodifluoroacetyl) peroxide have been shown to be effective in chlorodifluoromethylation reactions. rsc.org This reactivity can be harnessed to synthesize materials with unique electronic and physical properties. For instance, the introduction of chlorodifluoromethyl groups into organic molecules can significantly alter their lipophilicity and metabolic stability, properties that are highly desirable in the design of pharmaceuticals and agrochemicals.

Future investigations will likely focus on expanding the scope of these peroxide-mediated reactions to create a wider range of functional materials. The presence of the nitro group in chlorodifluoroacetyl nitro peroxide could be exploited to synthesize nitro-containing fluorinated compounds, which are valuable precursors in the synthesis of dyes, explosives, and energetic materials.

Contribution to the Development of Perfluoroalkylated Chemical Libraries for Advanced Research

Perfluoroalkylated compounds are of significant interest in medicinal chemistry and materials science due to their unique properties. The development of diverse chemical libraries of these compounds is crucial for drug discovery and the exploration of new materials. Peroxide-mediated reactions offer a powerful tool for the synthesis of such libraries.

The reactivity of chlorodifluoroacetyl nitro peroxide analogs suggests their potential as reagents for the introduction of perfluoroalkyl groups into a variety of organic substrates. This would facilitate the rapid synthesis of a wide range of novel perfluoroalkylated molecules. Future research is expected to focus on developing high-throughput screening methods that utilize these peroxide-based reactions to accelerate the discovery of new lead compounds in drug development and to identify materials with novel properties.

Emerging Roles in Green Oxidation Technologies and Sustainable Chemical Synthesis

In recent years, there has been a significant push towards the development of green and sustainable chemical processes. Peroxides, particularly hydrogen peroxide, are considered environmentally benign oxidants as their primary byproduct is water. rsc.orgresearchgate.net The development of new peroxide-based reagents that can operate under mild and environmentally friendly conditions is a key area of research.

While the direct application of chlorodifluoroacetyl nitro peroxide in green oxidation is yet to be explored, its analogs have shown promise. The use of diacyl peroxides in visible-light-induced reactions, which can be performed under ambient and metal-free conditions, represents a significant advancement in sustainable chemistry. rsc.org Future research will likely explore the potential of chlorodifluoroacetyl nitro peroxide and its analogs as oxidants in green chemical transformations, contributing to the development of more sustainable synthetic methodologies. The photocatalytic generation of disinfectants using sunlight and water also points to the growing importance of green peroxide synthesis. dst.gov.in

Theoretical Predictions and Experimental Validation of New Reactivities for this compound

Computational chemistry plays a vital role in predicting the reactivity of novel compounds and guiding experimental studies. researchgate.net Theoretical calculations can provide valuable insights into the bond dissociation energies, reaction mechanisms, and potential reaction pathways for molecules like chlorodifluoroacetyl nitro peroxide.

Future research in this area will likely involve a synergistic approach combining theoretical predictions with experimental validation. Computational studies can be employed to model the decomposition of chlorodifluoroacetyl nitro peroxide and to predict its reactivity with various substrates. These theoretical findings can then be used to design and conduct targeted experiments to discover new reactions and applications for this compound. For example, computational studies on the reduction of O2 to H2O2 using polycyclic aromatic molecules are guiding the development of new catalytic systems. rsc.org Such a combined theoretical and experimental approach will be crucial for unlocking the full potential of this and other novel peroxide compounds.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.